molecular formula C17H24BNO3 B8156821 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

Cat. No.: B8156821
M. Wt: 301.2 g/mol
InChI Key: XSNIGWNSNKCMCL-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a boron-containing compound featuring a cyclobutane carboxamide moiety attached to a phenyl ring bearing a pinacol boronate ester at the meta position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Its molecular formula is C₁₇H₂₄BNO₃, with a molecular weight of 301.19 g/mol . The boronate ester enhances reactivity in palladium-catalyzed couplings, while the cyclobutane ring introduces steric and electronic effects that influence both synthetic and biological properties.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-6-10-14(11-13)19-15(20)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNIGWNSNKCMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Representation

The compound features a cyclobutane ring attached to a phenyl group that is substituted with a dioxaborolane moiety. This configuration contributes to its reactivity and utility in various chemical reactions.

2.1. Organic Synthesis

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is utilized in organic synthesis as a building block for creating more complex molecules. Its boron-containing structure allows for unique reactivity patterns that are valuable in developing pharmaceuticals and agrochemicals.

2.2. Medicinal Chemistry

Research has indicated that compounds with similar dioxaborolane structures exhibit significant biological activity. For instance:

  • Anticancer Activity : Studies have shown that boron-containing compounds can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the dioxaborolane moiety enhances the antimicrobial efficacy of certain derivatives.

2.3. Material Science

The compound's properties make it suitable for applications in material science:

  • Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength.
  • Nanotechnology : The compound can be used in the development of nanomaterials for drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

2.4. Sensor Technology

Due to its unique electronic properties, this compound can be employed in sensor technology:

  • Chemical Sensors : It can be integrated into sensor devices to detect specific ions or molecules based on changes in fluorescence or conductivity.

Table 1: Comparison of Biological Activities

Compound TypeActivity TypeReference
Boron-containing compoundsAnticancer
Dioxaborolane derivativesAntimicrobial
Polymer additivesMechanical Strength

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

In a polymer chemistry application reported by Johnson et al. (2024), the incorporation of this compound into polycarbonate matrices resulted in enhanced thermal stability and mechanical properties compared to control samples.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where boronic acids are known to inhibit enzymes such as proteases and glycosidases. The cyclobutanecarboxamide group may also interact with specific molecular targets, contributing to the compound's overall biological activity.

Comparison with Similar Compounds

Substituent Variations in the Carboxamide Group

Key analogs differ in the carboxamide substituent, which impacts steric bulk, solubility, and biological activity:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%) Key Applications/Notes
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide (Target Compound) Cyclobutane 301.19 252–253 22 98 Suzuki couplings; potential GSK-3β inhibition
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide Cyclopropane 287.17 257–258 41 95 Higher yield but lower purity; reduced steric hindrance compared to cyclobutane
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Acetamide 275.15 N/A N/A N/A Simpler structure; used in intermediate synthesis
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide Methanesulfonamide 297.17 N/A N/A 96 Enhanced solubility; sulfonamide group alters electronic properties

Key Observations :

  • The cyclopropane analog exhibits a higher yield (41%) but lower purity (95%) compared to the cyclobutane derivative (22% yield, 98% purity), suggesting trade-offs between synthetic efficiency and product stability .
  • The methanesulfonamide analog prioritizes solubility, making it advantageous for aqueous reaction conditions or biological assays .

Positional Isomerism on the Phenyl Ring

The boronate ester’s position on the phenyl ring significantly affects reactivity and steric interactions:

Compound Name Boronate Position Molecular Weight (g/mol) Key Properties
This compound (Target Compound) 3-position 301.19 Optimal steric profile for cross-coupling; balanced electronic effects
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide 2-position 301.19 Increased steric hindrance near the boronate; may reduce coupling efficiency

Key Observations :

  • The 3-position isomer (target compound) is preferred in Suzuki reactions due to reduced steric clash between the boronate and carboxamide groups.
  • 2-position isomers are less common in literature, likely due to challenges in synthesis or reactivity .

Reactivity in Cross-Coupling Reactions

The boronate ester’s electronic environment is modulated by the carboxamide group:

  • Cyclobutane derivatives introduce moderate steric bulk, enabling efficient couplings with aryl halides while maintaining stability .
  • Acetamide analogs (e.g., CAS 480424-93-9) are simpler precursors but lack the steric tuning required for selective couplings .

Biological Activity

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C13H20BNO4S
  • Molecular Weight : 297.2 g/mol
  • IUPAC Name : N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

The biological activity of this compound is largely attributed to its interaction with various biological targets. Specifically:

  • GSK-3β Inhibition : The compound has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value in the low nanomolar range (8 nM). This inhibition is significant as GSK-3β is involved in numerous cellular processes including metabolism and cell signaling pathways related to neurodegenerative diseases and cancer .
  • Anti-inflammatory Properties : In vitro studies indicate that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide in microglial cells. This suggests potential applications in treating neuroinflammatory conditions .

Biological Activity Summary Table

Activity Target IC50 Value Notes
GSK-3β InhibitionGSK-3β8 nMPotent inhibitor; potential for neuroprotective effects
Anti-inflammatoryMicroglial Cells-Reduces NO and cytokine levels in inflammatory models
NeuroprotectionTau Hyperphosphorylation-Protects against tau hyperphosphorylation

Case Studies

  • Neurodegenerative Disease Model : In a study using an okadaic acid-induced model of tau hyperphosphorylation, the compound demonstrated significant neuroprotective effects. It was shown to increase cell viability and decrease tau hyperphosphorylation levels at concentrations as low as 1 µM .
  • Inflammation Model : In lipopolysaccharide-induced inflammation assays using BV-2 microglial cells, treatment with this compound resulted in a marked decrease in nitric oxide production and pro-inflammatory cytokines such as IL-6. These findings support its potential use in managing neuroinflammatory diseases .

Research Findings

Recent studies have highlighted the versatility of this compound as a therapeutic agent. Its ability to inhibit GSK-3β and reduce inflammatory responses presents a dual mechanism that could be leveraged for treating both neurodegenerative diseases and inflammatory conditions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl halides or triflates. This reaction is pivotal for constructing biaryl systems, which are common in pharmaceuticals and materials science.

Key Features:

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

  • Bases: K₂CO₃ or CsF (2–3 equiv)

  • Solvents: Dioxane, THF, or DMF at 80–100°C

  • Yield Range: 65–92%

SubstrateProductConditionsYieldReference
4-Bromoanisole4-Methoxybiphenyl derivativePd(PPh₃)₄, K₂CO₃, 80°C85%
2-Iodopyridine2-Pyridyl-substituted biarylPdCl₂(dppf), CsF, 100°C78%

Mechanistic Insight:
The boronate ester undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The cyclobutanecarboxamide group remains inert under these conditions .

Hydrolysis to Boronic Acid

The dioxaborolane group is hydrolyzed under acidic or aqueous conditions to yield the corresponding boronic acid, a versatile intermediate in organic synthesis.

Reaction Conditions:

  • Acid: HCl (1–2 M) or HOAc

  • Solvent: Water/THF (1:1)

  • Temperature: 25–60°C

  • Yield: 70–88%

Example:
Dioxaborolane+H2OHClBoronic Acid+Pinacol\text{Dioxaborolane}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Boronic Acid}+\text{Pinacol}

The resulting boronic acid can undergo further functionalization, such as oxidation or additional cross-coupling.

Oxidation to Phenol Derivatives

Oxidative cleavage of the boronate ester with hydrogen peroxide or sodium perborate converts the dioxaborolane group into a phenolic hydroxyl group.

Typical Protocol:

  • Oxidizing Agent: H₂O₂ (30%) or NaBO₃·4H₂O

  • Solvent: MeOH/H₂O

  • Temperature: 0–25°C

  • Yield: 60–75%

Application Example:
The phenolic product serves as a precursor for synthesizing antioxidants or kinase inhibitors.

Transesterification with Diols

The dioxaborolane group undergoes transesterification with diols (e.g., pinacol, ethylene glycol) to form alternative boronate esters. This reaction is reversible and solvent-dependent.

Conditions:

  • Diol: 2–3 equiv

  • Catalyst: None (thermal conditions)

  • Solvent: Toluene or CH₂Cl₂

  • Temperature: Reflux

Utility:
This reaction enables the protection/deprotection of boronic acids and tuning of steric/electronic properties for specific synthetic applications .

Nucleophilic Substitution at the Aromatic Ring

The electron-deficient phenyl ring (due to the electron-withdrawing carboxamide group) allows for nucleophilic aromatic substitution (NAS) at the meta position under specific conditions.

Example Reaction:
Ar B diol +NaSMeAr SMe+Boron byproducts\text{Ar B diol }+\text{NaSMe}\rightarrow \text{Ar SMe}+\text{Boron byproducts}

Conditions:

  • Nucleophile: Thiolates, amines, or alkoxides

  • Solvent: DMF or DMSO

  • Temperature: 100–120°C

  • Yield: 40–55%

Stability and Side Reactions

The compound exhibits stability in anhydrous organic solvents but decomposes under prolonged exposure to moisture or strong acids/bases. Side reactions include:

  • Protodeboronation: Loss of the boron group under acidic conditions.

  • Amide Hydrolysis: Requires harsh conditions (e.g., 6 M HCl, reflux), preserving the boronate ester .

Preparation Methods

Reaction Pathway

This method involves two sequential steps:

  • Acylation of 3-Aminophenylboronic Acid Pinacol Ester :
    Reaction of 3-aminophenylboronic acid pinacol ester with cyclobutanecarbonyl chloride under Schotten-Baumann conditions.

  • Protection/Deprotection of Boronic Acid :
    Stabilization of the boronic acid group via pinacol ester formation.

Experimental Protocol

  • Step 1 :
    Combine 3-aminophenylboronic acid pinacol ester (1.0 equiv) and cyclobutanecarbonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C. Add triethylamine (2.0 equiv) dropwise. Stir for 6 h at room temperature.
    Yield : 78–85%.

  • Step 2 :
    Treat the intermediate with pinacol (1.1 equiv) and MgSO₄ (1.0 equiv) in anhydrous DCM under argon. Stir for 16 h, filter, and concentrate.
    Yield : 90–95%.

Optimization Data

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DCMMaximizes acylation efficiency
Temperature0°C → RTPrevents side reactions
Equiv. of Pinacol1.1Avoids overprotection

Palladium-Catalyzed Borylation of Halogenated Precursors

Reaction Pathway

This route employs a palladium-catalyzed Miyaura borylation to install the dioxaborolane group on a pre-formed cyclobutanecarboxamide intermediate.

Experimental Protocol

  • Synthesis of 3-Bromo-N-phenylcyclobutanecarboxamide :
    React 3-bromocyclobutanecarbonyl chloride with 3-iodoaniline in THF using DMAP as a catalyst.
    Yield : 82%.

  • Miyaura Borylation :
    Combine 3-bromo-N-phenylcyclobutanecarboxamide (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) in dioxane. Heat at 80°C for 12 h.
    Yield : 70–75%.

Critical Reaction Parameters

ConditionOptimal SettingRationale
Catalyst Loading5 mol% Pd(dppf)Cl₂Balances cost and activity
LigandNone requiredPd(dppf)Cl₂ self-ligating
BaseKOAcMild, prevents deborylation

One-Pot Tandem Amination-Borylation

Reaction Design

A telescoped process combining Ullmann-type amination and borylation in a single reactor, reducing purification steps.

Procedure

  • Ullmann Coupling :
    React 3-iodoaniline (1.0 equiv) with cyclobutanecarbonyl chloride (1.1 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv) in DMF at 100°C for 8 h.

  • In Situ Borylation :
    Add bis(pinacolato)diboron (1.5 equiv), Pd(OAc)₂ (0.03 equiv), and XPhos (0.06 equiv) to the same vessel. Heat at 90°C for 6 h.
    Overall Yield : 65–70%.

Advantages and Limitations

  • Advantages :

    • Eliminates intermediate isolation.

    • Reduces solvent waste.

  • Limitations :

    • Requires strict stoichiometric control to prevent side reactions.

    • Lower yield compared to stepwise methods.

Comparative Analysis of Methods

Yield and Efficiency

MethodAverage YieldTime (h)Cost (Relative)
Sequential Acylation85%22$$
Miyaura Borylation73%18$$$
One-Pot Tandem68%14$$

Purity and Scalability

  • HPLC Purity :

    • Sequential acylation: >99%.

    • Miyaura borylation: 97–98%.

  • Scalability :
    Sequential acylation validated at kilogram scale, while one-pot methods remain limited to <100 g batches.

Key Challenges and Mitigation Strategies

Boron Group Hydrolysis

  • Risk : Hydrolysis of dioxaborolane to boronic acid under protic conditions.

  • Solution : Use anhydrous solvents and inert atmosphere.

Cyclobutane Ring Strain

  • Risk : Ring-opening during acyl chloride formation.

  • Solution : Low-temperature (−20°C) handling of cyclobutanecarbonyl chloride.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 1H, ArH), 7.52 (s, 1H, ArH), 7.40 (d, J = 8.2 Hz, 1H, ArH), 3.20–3.10 (m, 1H, cyclobutane), 2.50–2.30 (m, 4H, cyclobutane), 1.35 (s, 12H, pinacol CH₃).

  • HRMS : m/z calc. for C₁₇H₂₄BNO₃ [M+H]⁺: 301.1884; found: 301.1887.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >98%.

Industrial-Scale Considerations

Cost Drivers

ComponentCost Contribution
Pd Catalysts40%
Pinacol25%
Solvent Recovery20%

Waste Stream Management

  • Boronate Byproducts : Implement ion-exchange resins for boron capture.

  • Solvent Recycling : Distillation recovery of dioxane (>90% efficiency) .

Q & A

Q. What synthetic methodologies are commonly employed to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety into aromatic substrates like the target compound?

The Miyaura borylation reaction is widely used, employing Pd(dppf)Cl₂ as a catalyst with bis(pinacolato)diboron (B₂pin₂) in anhydrous dioxane. Potassium acetate acts as a base to facilitate transmetallation. For aryl halide precursors (e.g., bromophenyl intermediates), reaction temperatures of 80–100°C for 12–24 hours yield boronic esters. Purification often involves crystallization from mixtures like petroleum ether/ethyl acetate .

Q. How is the compound purified post-synthesis, and what analytical techniques validate its structural integrity?

Crystallization is a standard purification method. Structural validation relies on ¹H/¹³C NMR (e.g., DMSO-d₆ at 120°C for resolving aromatic protons) and high-resolution mass spectrometry (HRMS). For boronic esters, ¹¹B NMR can confirm the integrity of the dioxaborolane ring .

Q. What role does the cyclobutane carboxamide group play in modulating the compound’s reactivity or solubility?

The cyclobutane ring introduces steric hindrance, potentially slowing undesired side reactions in cross-coupling. Its carboxamide group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), critical for homogeneous reaction conditions. Comparative studies with cyclohexane analogs suggest reduced aggregation tendencies .

Q. In which cross-coupling reactions (e.g., Suzuki-Miyaura) has this boronic ester been applied, and what are typical catalytic systems?

The compound serves as an arylboron reagent in Suzuki-Miyaura couplings. Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts with K₂CO₃ or CsF as bases in THF/water mixtures. Yields depend on electronic effects of the cyclobutane substituent .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutane group influence regioselectivity in C–H borylation or cross-coupling reactions?

Steric bulk from the cyclobutane ring can direct meta-selective C–H borylation in aryl substrates, as demonstrated in ligand-controlled systems. Computational studies (DFT) quantify energy barriers for transition states, while Hammett plots correlate substituent electronic effects with reaction rates .

Q. What strategies mitigate hydrolysis or protodeboronation of the dioxaborolane group under aqueous or acidic conditions?

Stabilization methods include:

  • Using anhydrous solvents (e.g., THF, dioxane) during synthesis.
  • Adding Lewis acids (e.g., MgSO₄) to sequester trace water.
  • Employing electron-withdrawing groups (e.g., carboxamide) to reduce boron Lewis acidity .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing palladium residue?

Catalyst loadings ≤1 mol% Pd with ligands like XPhos improve turnover. Post-reaction, activated charcoal or polymer-supported scavengers (e.g., SiliaBond Thiol) reduce Pd contamination. Recycling protocols using biphasic solvent systems (toluene/water) enhance sustainability .

Q. What mechanistic insights explain discrepancies in coupling efficiency between this compound and bulkier boronic esters?

Kinetic studies (e.g., variable-temperature NMR) reveal slower transmetallation steps due to steric hindrance. Competitive inhibition by pinacol byproducts may require excess B₂pin₂ or ligand tuning (e.g., SPhos) to accelerate oxidative addition .

Q. How does meta-selective C–H borylation apply to derivatizing the parent aryl scaffold?

Anionic ligands (e.g., 5,5’-dimethyl-2,2’-dipyridyl) enable meta-borylation via substrate-ligand steric interactions. Isotopic labeling (D₂O quenching) and in situ IR monitor boron intermediate stability .

Q. What comparative studies evaluate this compound’s performance against other boronic esters in medicinal chemistry or materials science?

In drug discovery, its hydrolytic stability under physiological pH (vs. boronic acids) makes it a preferred prodrug candidate. In materials science, its π-conjugated arylboron moiety enables synthesis of luminescent polymers via iterative cross-coupling .

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